molecular formula C10H17N2O14P3 B12687086 Uridine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid CAS No. 71850-06-1

Uridine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid

Cat. No.: B12687086
CAS No.: 71850-06-1
M. Wt: 482.17 g/mol
InChI Key: YAMUBYIKSYFVRX-ZOQUXTDFSA-N
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Description

Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of uridine monophosphate, which is a nucleotide used as a monomer in RNA. The addition of (phosphonomethyl)phosphonic acid introduces unique properties that make this compound valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid typically involves the reaction of uridine 5’-monophosphate with (phosphonomethyl)phosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often using a catalyst to facilitate the formation of the anhydride bond. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield uridine 5’-monophosphate derivatives with additional oxygen atoms, while reduction may produce simpler forms of the compound.

Scientific Research Applications

Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in RNA synthesis and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its role in cognitive enhancement and neuroprotection.

    Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical pathways related to RNA synthesis and cellular metabolism. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Uridine monophosphate: A simpler form without the (phosphonomethyl)phosphonic acid group.

    Cytidine monophosphate: Another nucleotide used in RNA synthesis.

    Adenosine monophosphate: A nucleotide involved in energy transfer and signaling.

Uniqueness

Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is unique due to the presence of the (phosphonomethyl)phosphonic acid group, which imparts distinct chemical and biological properties. This makes it more versatile in research applications compared to its simpler counterparts.

Properties

CAS No.

71850-06-1

Molecular Formula

C10H17N2O14P3

Molecular Weight

482.17 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-29(22,23)26-28(20,21)4-27(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,20,21)(H,22,23)(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1

InChI Key

YAMUBYIKSYFVRX-ZOQUXTDFSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O

Origin of Product

United States

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